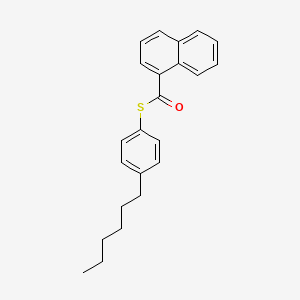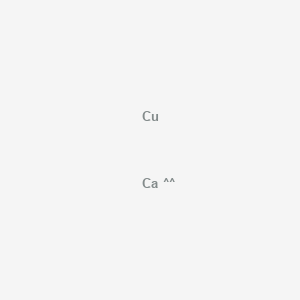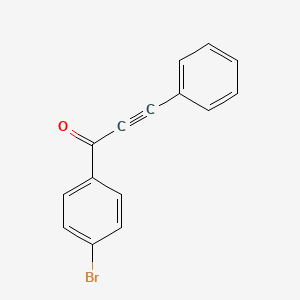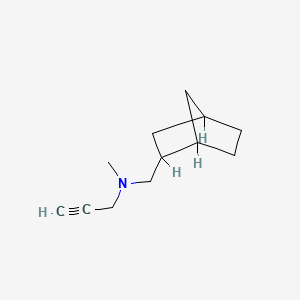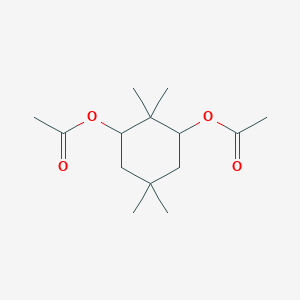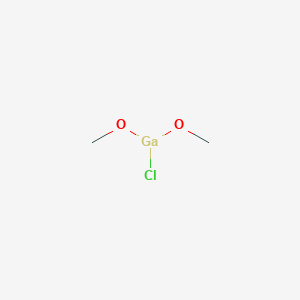
Gallium chloride methoxide (1/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium chloride methoxide (1/1/2) is a chemical compound that combines gallium, chlorine, and methoxide in a specific stoichiometric ratio. This compound is part of the broader family of gallium alkoxides, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium chloride methoxide can be synthesized through alcoholysis and transesterification reactions. For instance, gallium alkoxides, such as gallium methoxide, can be prepared by reacting gallium chloride with methanol under controlled conditions . The reaction typically involves the substitution of chloride ions with methoxide ions, resulting in the formation of gallium chloride methoxide.
Industrial Production Methods: Industrial production of gallium chloride methoxide may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Gallium chloride methoxide undergoes various chemical reactions, including:
Substitution Reactions: Where methoxide ions can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Gallium in the compound can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.
Common Reagents and Conditions: Common reagents used in reactions with gallium chloride methoxide include acetyl chloride, which can further modify the compound . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating gallium chloride methoxide with acetyl chloride can yield halide alkoxides of gallium .
Scientific Research Applications
Gallium chloride methoxide has several applications in scientific research:
Mechanism of Action
The mechanism by which gallium chloride methoxide exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, gallium can mimic iron, disrupting iron-dependent processes in pathogens and cancer cells . This disruption can lead to the inhibition of bacterial growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Gallium(III) Chloride: A closely related compound with similar Lewis acid properties.
Gallium Alkoxides: Other alkoxides of gallium, such as gallium ethoxide, share similar reactivity and applications.
Uniqueness: Gallium chloride methoxide is unique due to its specific combination of chloride and methoxide ligands, which confer distinct reactivity and solubility properties. This makes it particularly useful in certain catalytic and synthetic applications where other gallium compounds may not be as effective.
Properties
CAS No. |
21907-51-7 |
|---|---|
Molecular Formula |
C2H6ClGaO2 |
Molecular Weight |
167.24 g/mol |
IUPAC Name |
chloro(dimethoxy)gallane |
InChI |
InChI=1S/2CH3O.ClH.Ga/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1 |
InChI Key |
XQTLBMSCZOCLSE-UHFFFAOYSA-M |
Canonical SMILES |
CO[Ga](OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


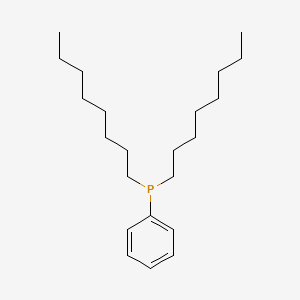
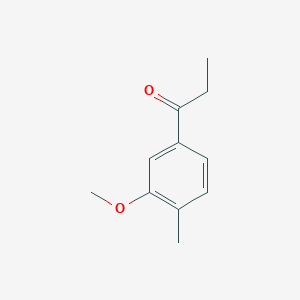

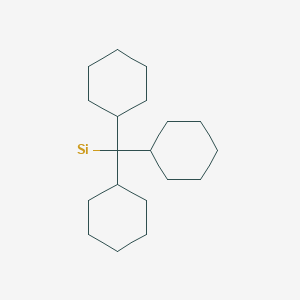


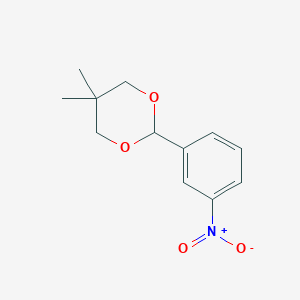
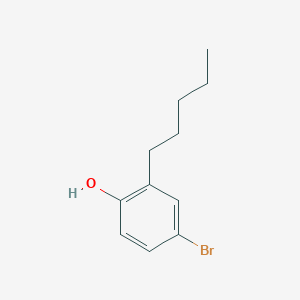
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
